2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are structural analogues of naturally occurring purines, with the nitrogen at the 7-position replaced by a carbon atom (7-deazapurines). [] This structural similarity to purines makes them valuable building blocks in organic synthesis and medicinal chemistry. Specifically, they serve as precursors for developing various biologically active compounds, including potential antiviral and anticancer agents. [, , ]
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to purine bases, which are fundamental components of nucleic acids. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research in the fields of chemistry and pharmacology.
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrrolopyrimidines, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves cyclocondensation reactions. One common method includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol. This method has been shown to yield high purity products with significant efficiency.
Another approach involves using triethyl orthoformate followed by cyclocondensation with amines under reflux conditions or ultrasonic irradiation, which can enhance reaction rates and yields compared to traditional methods .
The reaction conditions often require careful control of temperature and solvent systems to optimize yields. For instance, reactions can be performed under refluxing conditions or using ultrasonic energy to facilitate mixing and enhance reaction kinetics. The choice of catalysts and bases also plays a critical role in determining the efficiency of the synthesis .
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions:
Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents like lithium aluminum hydride and sodium borohydride are frequently employed. Substitution reactions often utilize alkyl halides or aryl halides in the presence of bases such as potassium carbonate .
The mechanism by which 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one exerts its biological effects primarily involves its interaction with enzymes, particularly Janus kinase 1 (JAK1). The compound acts as a selective inhibitor with an IC50 value of 8.5 nM, indicating strong binding affinity.
Upon binding to JAK1, the compound inhibits the JAK-STAT signaling pathway, crucial for regulating cell proliferation, differentiation, and apoptosis. This inhibition leads to alterations in gene expression and cellular metabolism, underscoring its potential therapeutic applications in diseases characterized by dysregulated signaling pathways .
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is typically a solid at room temperature with a melting point that varies depending on purity but generally falls within a specific range indicative of its crystalline nature.
The compound is soluble in polar organic solvents such as dimethyl sulfoxide and methanol but may exhibit limited solubility in nonpolar solvents. Its stability under various pH conditions makes it suitable for diverse applications in chemical synthesis and biological assays .
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Regioselective halogenation of the 2-methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold enables precise molecular diversification critical for structure-activity relationship studies. Strategic halogen placement dramatically influences both physicochemical properties and biological interactions through steric and electronic effects. The C6 position demonstrates superior reactivity toward electrophilic halogenation due to electron-rich character, enabling iodination with N-iodosuccinimide (NIS) in DMF at ambient temperature (yields >85%). Subsequent palladium-catalyzed cross-coupling (Suzuki, Stille) on C6-halogenated intermediates provides access to biaryl derivatives essential for kinase inhibition profiles. Bromination at the C5 position requires carefully controlled conditions (Br₂/AcOH, 50°C) to prevent polybromination, with optimal monobromination yields reaching 78% [4].
Heavy halogens (Br, I) significantly enhance antibacterial potency against Staphylococcus aureus, with 4-(4-bromobenzyl) derivatives exhibiting MIC values of 8 mg/L – a four-fold improvement over non-halogenated analogs. Positional effects are profound: C6 bromination improves DNA intercalation while C7 halogenation diminishes kinase binding affinity. Ortho-substituted bromobenzylamines demonstrate substantial chemical shift perturbations (Δδ = 0.26-0.43 ppm) in ¹H NMR, indicating altered electron distribution [4] [5].
Table 1: Antibacterial Activity of Halogenated Derivatives
Halogen Position | Substituent | MIC against S. aureus (mg/L) |
---|---|---|
C6 | 4-Bromophenyl | 8 |
C6 | 4-Iodophenyl | 8 |
C4-amine | (R)-1-(4-Bromophenyl)ethyl | 8 |
Unsubstituted | Phenyl | >32 |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient conjugation of 1,2,3-triazole pharmacophores to the pyrrolopyrimidine core, enhancing structural diversity and biological activity. The synthetic sequence commences with regioselective propargylation at the N1 position using propargyl bromide (K₂CO₃, DMF, 60°C, 82% yield), preserving the lactam functionality. Subsequent CuAAC with diverse azides (CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O) generates triazole hybrids at near-quantitative yields under ambient conditions [4] [8].
Triazole-tethered hybrids demonstrate dual mechanisms: the pyrrolopyrimidine core intercalates DNA while the triazole moiety chelates kinase ATP-binding sites. Molecular modeling confirms hydrogen bonding between triazole N3 and Thr106 residue of EGFR (distance: 2.8Å). Halogenated triazole derivatives exhibit nanomolar kinase inhibition (IC₅₀: 40-204 nM against VEGFR2/CDK2), comparable to sunitinib (IC₅₀: 261 nM). Optimal activity requires para-substituted electron-withdrawing groups (Cl, F) on the triazole aryl ring, enhancing hydrophobic pocket interactions [2] [3] [4].
Table 2: Kinase Inhibition Profiles of Triazole Hybrids
Triazole Substituent | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
---|---|---|---|
4-Fluorophenyl | 59 | 48 | 102 |
3-Chloro-4-fluorophenyl | 40 | 53 | 89 |
2-Bromophenyl | 204 | 112 | 198 |
Sunitinib (reference) | 72 | 68 | 261 |
Solid-phase synthesis enables rapid generation of diverse pyrrolopyrimidinone libraries through resin-bound intermediates. The Wang resin linker proves optimal, with attachment via the N1 position using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→RT, 18h, >95% loading efficiency). Following regioselective C6 bromination (NBS/DMF), Suzuki-Miyaura diversification employs immobilized palladium catalysts (Pd(PPh₃)₄, 80°C) with arylboronic acids (15 min microwave irradiation). Cleavage optimization identifies TFA/DCM (1:99) as ideal for preserving acid-sensitive substituents, achieving >90% recovery [4] [7].
Key advantages include automated split-and-pool synthesis generating >200 derivatives/week and simplified purification via filtration. Resin loading capacities reach 0.8 mmol/g, enabling milligram-scale compound production for high-throughput screening. This methodology facilitated discovery of N1-(4-aminobenzyl) derivatives with submicromolar IC₅₀ against Her2 kinase. X-ray crystallography of resin-bound intermediates confirms retention of the lactam tautomer critical for hydrogen-bonding interactions [4] [7].
Solvent optimization significantly improves sustainability metrics without compromising synthetic efficiency. Ethanol emerges as the optimal renewable solvent for TBAB-catalyzed condensations, achieving 90% yield in pyrrolo[2,3-d]pyrimidine syntheses at 50°C – a 40% energy reduction versus toluene reflux. Tetra-n-butylammonium bromide (TBAB) serves dual roles: phase-transfer catalyst and reaction accelerator through stabilization of dipolar intermediates. Catalyst loading as low as 5 mol% suffices, eliminating column purification needs through precipitation isolation [6].
Microwave irradiation in aqueous ethanol enhances atom economy for one-pot assemblies, reducing reaction times from 48h to 65min while maintaining yields >85%. Life-cycle analysis confirms 34% lower cumulative energy demand versus traditional DMF-based routes. Solvent/reagent recovery systems achieve 90% TBAB recycling via aqueous extraction. These protocols align with CHEM21 solvent selection guidelines, replacing problematic dipolar aprotic solvents (DMF, NMP) without requiring specialized equipment [6] [8].
Table 3: Solvent Optimization in Multicomponent Reactions
Reaction Medium | Catalyst (mol%) | Temp (°C) | Time (min) | Yield (%) | PMI* |
---|---|---|---|---|---|
Ethanol | None | 78 | 180 | 56 | 32.7 |
Ethanol | TBAB (5) | 50 | 65 | 90 | 18.9 |
DMF | p-TSA (10) | 120 | 45 | 83 | 56.2 |
Water | SDS (15) | 100 | 120 | 76 | 8.5 |
*Process Mass Intensity
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0